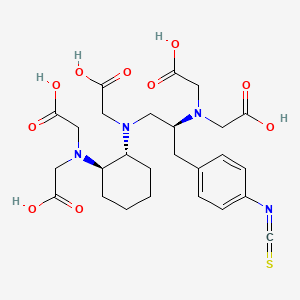
Barzuxetan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chx-A/‘/’-dtpa(B-355) is a versatile chemical compound used in scientific research. It is also known as [®-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . Its chemical formula is C₂₆H₃₄N₄O₁₀S·3HCl .
Molecular Structure Analysis
The molecular structure of Chx-A/‘/’-dtpa(B-355) is complex, contributing to its high perplexity. Its molecular formula is C₂₆H₃₄N₄O₁₀S·3HCl , and it has a molecular weight of 704.0 .
Scientific Research Applications
PET/CT Imaging Applications : CHX-A''-DTPA has been used for peptide conjugation in small animal PET/CT imaging. A study by Clifford et al. (2006) demonstrated the use of CHX-A''-DTPA for N-terminal labeling of peptides with metal ion radionuclides for imaging purposes, validating its application in a somatostatin receptor-positive tumor-bearing rat model using (86)Y-CHX-A''-octreotide (Clifford et al., 2006).
Stability in Blood Serum : The stability of CHX-A''-DTPA bound to biological carrier molecules, such as bovine gamma globulin (BGG), in blood serum was assessed by Montavon et al. (2012). This study focused on the potential of CHX-A''-DTPA in re-complexing released Bi(III) under in vivo conditions, relevant to targeted alpha therapy (TAT) of cancer (Montavon et al., 2012).
Comparison of Ligand Isomers : The biodistribution and stability of CHX-DTPA and its isomers when conjugated with monoclonal antibodies were studied by Camera et al. (1994). This research evaluated the serum stability and in vivo biodistribution of CHX-DTPA compared to other ligands in the context of monoclonal antibody labeling with yttrium (Camera et al., 1994).
Conjugation for Cancer Therapy : A novel bifunctional maleimido CHX-A'' DTPA chelator was developed by Xu et al. (2008) for conjugation to thiol-containing biomolecules like monoclonal antibodies, peptides, or other targeting vectors for imaging and therapies of cancer. This work demonstrated efficient thiol-maleimide chemistry for modifying antibodies with CHX-A'' DTPA (Xu et al., 2008).
Application in Radioimmunotherapy : Kameswaran et al. (2015) explored the utility of 177Lu-CHX-A''-DTPA-Rituximab as a radioimmunotherapeutic agent for non-Hodgkin's lymphoma. This study involved the conjugation of Rituximab with CHX-A''-DTPA and its radiolabeling with 177Lu, highlighting its potential in targeted therapy (Kameswaran et al., 2015).
ImmunoPET Imaging : The use of 44Sc-labeled CHX-A''-DTPA conjugates for immunoPET imaging was investigated by Chakravarty et al. (2014). This study highlighted the potential of CHX-A''-DTPA for labeling proteins like Cetuximab Fab fragment for PET imaging of EGFR expression in tumors (Chakravarty et al., 2014).
Mechanism of Action
Chx-A/‘/’-dtpa(B-355) is a novel bifunctional maleimido chelator. It is used for conjugation to thiol-containing biomolecules such as trastuzumab and binding to ovarian cancer cells . In another study, it was found that radiolabeling of cetuximab with Lutetium-177 increased therapeutic efficacy relative to cetuximab alone .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Chx-A/dtpa(B-355) can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Chx-A", "dtpa(B-355)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Acetic acid", "Triethylamine (TEA)", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of dtpa(B-355) with tert-butyl", "Activation of the carboxylic acid group of Chx-A with DCC and NHS", "Coupling of the activated Chx-A with the protected dtpa(B-355) using DIPEA as a catalyst in DMF", "Deprotection of the tert-butyl group using methanol and acetic acid", "Purification of the product using chromatography with ethyl acetate and water as solvents" ] } | |
CAS RN |
157380-45-5 |
Molecular Formula |
C26H34N4O10S |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |
InChI |
InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1 |
InChI Key |
QZVREUUCWLULJM-HKBOAZHASA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
synonyms |
CHX-A''-DTPA(B-355) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate](/img/no-structure.png)
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
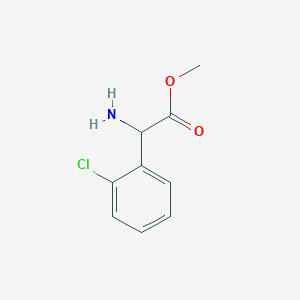
![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)
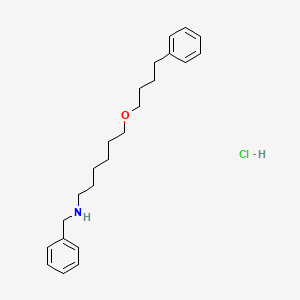
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)
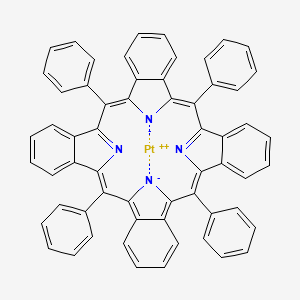
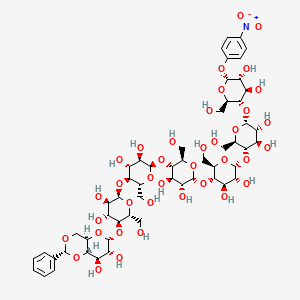

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)